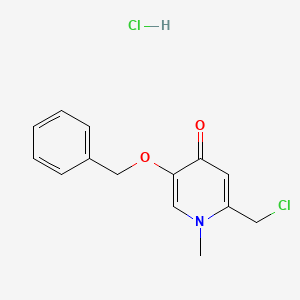

5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride

Description

5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride (CAS: 481726-31-2) is a small molecule scaffold with a molecular formula of C₁₄H₁₅Cl₂NO₂ and a molecular weight of 300.2 g/mol. It is characterized by a pyridinone core substituted with a benzyloxy group at position 5, a chloromethyl group at position 2, and a methyl group at position 1. The compound is commercially available with a purity of ≥95% and is utilized in synthetic chemistry and pharmaceutical research due to its versatility as a building block for complex molecules .

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-5-phenylmethoxypyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2.ClH/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11;/h2-7,9H,8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQAAZTZELJHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CCl)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves multiple steps:

Formation of the Dihydropyridinone Core: The initial step often involves the condensation of an aldehyde with an amine and a β-keto ester under acidic or basic conditions to form the dihydropyridinone core.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the dihydropyridinone intermediate in the presence of a suitable base.

Chloromethylation: The chloromethyl group is typically introduced using chloromethyl methyl ether or similar reagents under acidic conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the dihydropyridinone core, potentially converting it to a tetrahydropyridine derivative.

Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential pharmacological properties. Dihydropyridines are known for their calcium channel blocking activity, which is useful in the treatment of cardiovascular diseases. Research is ongoing to explore its efficacy and safety in various biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The unique structure of dihydropyridines allows for the development of drugs with specific targets, such as antihypertensive agents.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride involves its interaction with molecular targets such as calcium channels. By blocking these channels, it can modulate calcium influx in cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina.

Comparison with Similar Compounds

Key Differences :

Stability Comparison :

- The dimethoxy analog is prone to oxidation-derived impurities (e.g., sulfones), necessitating rigorous analytical monitoring during synthesis .

Biological Activity

5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride (CAS No. 481726-31-2) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its role in various biological activities. The presence of the benzyloxy and chloromethyl groups contributes to its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 255.73 g/mol.

1. Antimicrobial Activity

Research indicates that compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

The compound's activity suggests potential applications in treating infections caused by resistant bacterial strains.

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. Dihydropyridine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro tests indicated that the compound could reduce inflammation markers in cell cultures exposed to inflammatory stimuli.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve modulation of various signaling pathways:

- Calcium Channel Blockade : Dihydropyridines are known calcium channel blockers, which may contribute to their cardiovascular effects.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and tumor progression.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of dihydropyridine derivatives revealed that modifications to the structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, a dihydropyridine derivative exhibited significant reductions in joint swelling and pain compared to placebo.

- Case Study on Anticancer Activity : Laboratory studies demonstrated that treatment with the compound led to reduced tumor size in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.